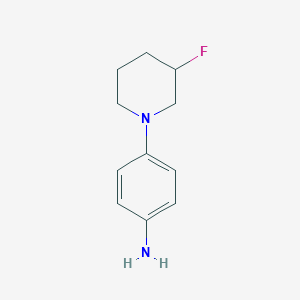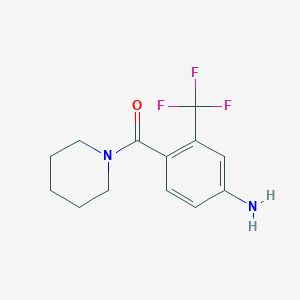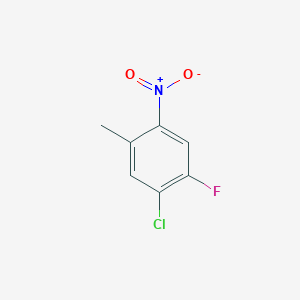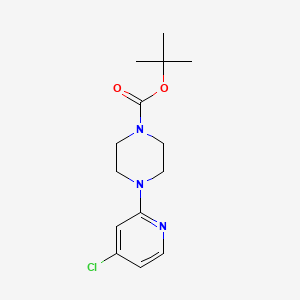
4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester is an organic compound with significant applications in various fields of scientific research. It is characterized by its unique structure, which includes a piperazine ring substituted with a chloropyridine moiety and a tert-butyl ester group. This compound is typically a colorless to pale yellow liquid with a distinctive odor .
Métodos De Preparación
The synthesis of 4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common approach involves the esterification of 4-chloropyridine-2-carboxylic acid with tert-butanol under acidic conditions . This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can bind to various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a similar piperazine structure but differs in the substituents attached to the piperazine ring.
tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: This compound features a benzo[b]thiophene moiety instead of a chloropyridine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROPFBXURCWWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
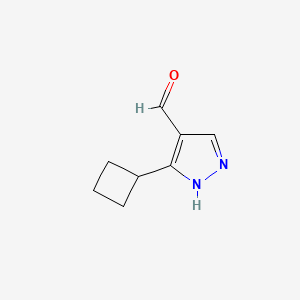
![5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473500.png)
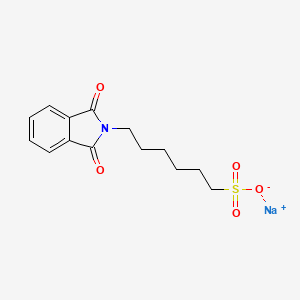


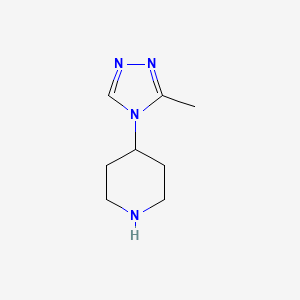
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)
![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)
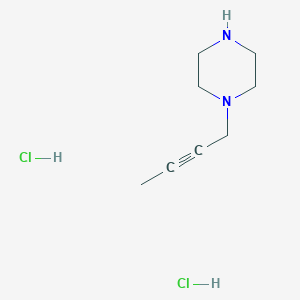
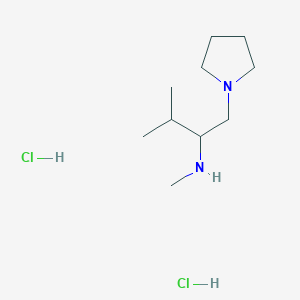
amine](/img/structure/B1473518.png)
